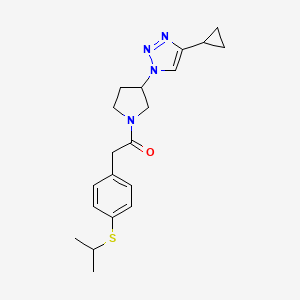
ethyl N-carbonochloridoyl-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-methylcarbamate is an organic compound that belongs to the class of carbamate esters . These are compounds containing an ester of carbamic acid with the general structure R2NC(=O)OR’ (R’ not H) .
Molecular Structure Analysis
The molecular formula of Ethyl N-methylcarbamate is C4H9NO2 . The molecular weight is 103.1198 .
Physical And Chemical Properties Analysis
Ethyl N-methylcarbamate is a liquid at 20 degrees Celsius . It has a molecular weight of 103.1198 and a chemical formula of C4H9NO2 .
Aplicaciones Científicas De Investigación
Photodegradation Studies Ethiofencarb, a compound structurally related to ethyl N-carbonochloridoyl-N-methylcarbamate, has been studied for its photodegradation kinetics in various solvents. Research found that the degradation rate and photoproducts of ethiofencarb are influenced by the solvent used. In aqueous media, the primary degradation process involved the cleavage of the carbon-sulfur bond, leading to different photoproducts compared to non-aqueous media like hexane and methanol (Sanz-Asensio et al., 1999).
Contra-thermodynamic Trans-esterification A study focused on the trans-esterification of methyl N-methylcarbamate and ethyl N-methylthiocarbamate demonstrated the potential of these reactions for non-phosgene, non-MIC routes to produce carbamate pesticides. This research highlights an industrially significant transformation, emphasizing the mechanism involved in these processes (Kulkarni et al., 1991).
Analytical Methods for Detection Advances in analytical chemistry have enabled the precise detection of carbamate pesticides, including this compound, in various matrices. For example, an automated extraction system was developed for continuous introduction of carbamate pesticide derivatives into a gas-liquid chromatograph, enhancing the detection sensitivity for these compounds (Ballesteros et al., 1993).
Light-Induced Reactions N-Methyltetraphenylporphinatozinc ethyl, which contains a similar functional group to this compound, reacts with carbon dioxide under light irradiation to form novel metalloporphyrins. This research opens avenues for exploring light-induced reactions involving carbamates (Inoue et al., 1984).
Synthesis of Activated N-Methylcarbamates Research into efficient preparation methods for activated N-methylcarbamates, which include compounds like this compound, has been reported. This study presents the synthesis of various N-methylcarbamates, contributing to the understanding of carbamate chemistry (Konakahara et al., 1993).
Environmental Impact Studies The impact of carbamates on the environment, particularly water systems, has been extensively studied. Techniques for detecting and quantifying N-methylcarbamate pesticides and their metabolites in surface water have been developed, providing valuable data for environmental monitoring (Kok et al., 1992).
Mecanismo De Acción
Target of Action
Ethyl N-carbonochloridoyl-N-methylcarbamate is a small molecule that primarily targets the Shiga-like toxin 1 subunit B in bacteriophage H30 . This subunit is responsible for the binding of the holotoxin to specific receptors on the target cell surface .
Biochemical Pathways
It is known that the compound is involved in the synthesis of carbamates They are esters of carbamic acids .
Result of Action
It is known that the compound has a role in the synthesis of carbamates , which are used in a wide range of applications, from pesticides to pharmaceuticals.
Safety and Hazards
Propiedades
IUPAC Name |
ethyl N-carbonochloridoyl-N-methylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO3/c1-3-10-5(9)7(2)4(6)8/h3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVGDEMHOMCIMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(3-Morpholino-1-propynyl)phenyl]acetamide](/img/structure/B2404197.png)
![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2404199.png)
![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2404200.png)
![6-(3-Fluoro-4-methylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2404202.png)

![5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2404208.png)





![(1R,5S)-8-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2404216.png)
![1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid](/img/structure/B2404217.png)